molecular formula C11H23N B8550480 3-Butyl-3-ethylpiperidine

3-Butyl-3-ethylpiperidine

Cat. No.: B8550480
M. Wt: 169.31 g/mol
InChI Key: QVWVGOSNWLFPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-3-ethylpiperidine is a useful research compound. Its molecular formula is C11H23N and its molecular weight is 169.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

3-butyl-3-ethylpiperidine

InChI

InChI=1S/C11H23N/c1-3-5-7-11(4-2)8-6-9-12-10-11/h12H,3-10H2,1-2H3

InChI Key

QVWVGOSNWLFPAU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCNC1)CC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Example 1 was repeated using 2-butyl-2-ethyl-4-cyanobutanal as the starting material. To this end, 33.6 g per hour of 2-butyl-2-ethyl-4-cyanobutanal (purity 89.0%, 29.9 g, 0.165 mol) and 1344 ml (806 g, 47.4 mol) per hour of liquid ammonia were pumped at 250 bar and 60° C. through the imination reactor. The product stream was subsequently passed through the hydrogenation reactor from bottom to top at 250 bar and 120° C. while simultaneously passing 100 l(S.T.P.)/h (4.5 mol) of hydrogen through the reactor. The product stream was decompressed to atmospheric pressure and NH3 was removed by distillation. The product from 16.7 hours was separated by fractional distillation on a 30 cm packed column (3 mm glass rings), giving 166.8 g of 3-butyl-3-ethylpiperidine (b.p.=73° to 75° C./2 mmHg) and 267.5 g of 2-butyl- 2-ethylpentane-1,5-diamine (b.p.=105° C./2 mmHg). The diamine yield was 52.1% of theory.
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Synthesis routes and methods II

Procedure details

41.6 g per hour of 2-butyl-2-ethyl-4-cyanobutanal (purity 90%, 37.4 g, 0.207 mol) and 1073 ml (646 g, 38.0 mol) per hour of liquid ammonia were pumped at 250 bar and 50° C. through a tubular reactor (diameter 16 mm, fill level 50 cm, oil-heated twin jacket) upstream of the hydrogenation reactor and filled with 43.3 g (96 ml) of a Y-zeolite pelleted with Aerosil 200 (HY-zeolite: Aerosil 200 =9:1, SiO2 :Al2O3 =6:1). The product stream was subsequently passed through the hydrogenation reactor from bottom to top at 250 bar and 120° C. while simultaneously passing 80 l(S.T.P.)/h (3.6 mol) of hydrogen through the reactor. The product stream was decompressed to atmospheric pressure and NH3 was removed by distillation. The product from 34.1 hours was separated by fractional distillation on a 30 cm packed column (3 mm glass rings), giving 358.3 g of 3-butyl-3-ethylpiperidine and 747.7 g of 2-butyl-2-ethylpentane-1,5-diamine. The diamine yield was 56.9% of theory.
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37.4 g
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Synthesis routes and methods III

Procedure details

45.1 g per hour of 2-butenyl-2-ethyl-4-cyanobutanal (purity 64.0%, 28.9 g, 0.161 mol) and 950 ml (570 g, 33.5 mol) per hour of liquid ammonia were pumped at 250 bar and 50° C. through a tubular reactor (diameter 16 mm, fill level 50 cm, oil-heated twin jacket) upstream of the hydrogenation reactor and filled with 43.3 g (96 ml) of a Y-zeolite pelleted with Aerosil 200 (HY-zeolite: Aerosil 200=9:1, SiO2 :Al2O3 =6:1). The product stream was subsequently passed through the hydrogenation reactor from bottom to top at 250 bar and 120° C. while simultaneously passing 100 l(S.T.P.)/h (4.5 mol) of hydrogen through the reactor. The product stream was decompressed to atmospheric pressure and NH3 was removed by distillation. From the product from 23.9 hours, 205.7 g of 3-butyl-3-ethylpiperidine and 438.4 g of a mixture of 2-butyl- and 2-butenyl-2-ethylpentane-1,5-diamine (8:1), corresponding to a diamine yield of 61.9% of theory, were isolated by fractional distillation on a 30 cm packed column (3 mm glass rings).
[Compound]
Name
2-butyl- and 2-butenyl-2-ethylpentane-1,5-diamine
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28.9 g
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Yield
61.9%

Synthesis routes and methods IV

Procedure details

Example 1 was repeated using 2-butyl-2-ethyl-4-cyanobutanal as a starting material. 33.6 g of 2-ethyl-2-butyl-4-cyanobutanal (purity: 89.0%, 29.9 g, 0.165 mol) and 1,344 ml (806 g, 47.4 mol) of liquid ammonia were pumped per hour at 250 bar and 60° C. through the imination reactor. The product was then passed through the hydrogenation reactor from bottom to top at 250 bar and 120° C. while simultaneously passing through 100 l (s.t.p.)/h (4.5 mol) of hydrogen. After decompression to atmospheric pressure, NH3 is removed by distillation. The product from 16.7 hours was separated into its components by fractional distillation on a 30 cm packed column (3 mm glass rings), giving 166.8 g of 3-butyl-3-ethylpiperidine (b.p.=73° to 75° C./2 mm Hg) and 267.5 g of 2-ethyl-2-butylpentane-1,5-diamine (b.p.=105° C./2 mm Hg). The yield of diamine was 52.1% of theory.
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